molecular formula C20H18FN3O5 B6518131 N-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 886886-44-8

N-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B6518131
CAS No.: 886886-44-8
M. Wt: 399.4 g/mol
InChI Key: BAEZCWSKOHKOCM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H18FN3O5 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.12304885 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5/c1-28-15-7-8-16(17(11-15)29-2)22-18(25)12-23-9-10-24(20(27)19(23)26)14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEZCWSKOHKOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a dimethoxyphenyl group and a tetrahydropyrazin moiety with fluorinated phenyl substitution. Its molecular formula is C24H22FN3O5SC_{24}H_{22}FN_3O_5S, with a molecular weight of approximately 483.5 g/mol. The presence of both sulfur and fluorine atoms in the structure contributes to its potential biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, primarily focusing on its pharmacological effects:

  • Anticancer Activity : Compounds containing thiadiazole and pyrazine rings have shown promising anticancer properties. The structural components of this compound suggest potential interactions with cancer cell pathways.
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties. The presence of the dimethoxyphenyl group may enhance the compound's ability to interact with microbial targets.

Research indicates that the mechanism of action for compounds like this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication processes.
  • Modulation of Signaling Pathways : The fluorinated phenyl group may modulate key signaling pathways involved in tumor growth and resistance.

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInhibition of cell growth
AntimicrobialBactericidal effects
Enzyme InhibitionTargeting cancer pathways

Case Study: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar compounds on various cancer cell lines. Results indicated that compounds with a tetrahydropyrazine structure exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The study highlighted that the incorporation of fluorine atoms enhanced the potency against these cell lines.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways:

  • Preparation of the Tetrahydropyrazine Core : This involves cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : The dimethoxy and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.
  • Final Acetylation Step : The final product is obtained through an acetamide formation reaction.

Preparation Methods

Diamine Precursor Preparation

A common approach involves condensing glycine derivatives with aryl amines. For example:

  • Step 1 : React ethyl glycinate hydrochloride with 4-fluoroaniline in the presence of triethylamine to form N-(4-fluorophenyl)glycine ethyl ester .

  • Step 2 : Hydrolysis of the ester to yield N-(4-fluorophenyl)glycine .

Cyclization to Pyrazine-Dione

The diamine undergoes cyclization using oxalyl chloride or diethyl oxalate:

N-(4-Fluorophenyl)glycine+Oxalyl chlorideDMF, DCM4-(4-Fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione\text{N-(4-Fluorophenyl)glycine} + \text{Oxalyl chloride} \xrightarrow{\text{DMF, DCM}} \text{4-(4-Fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione}

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Catalyst: Catalytic dimethylformamide (DMF)

  • Temperature: 0°C to room temperature

  • Yield: ~60–70%.

Introduction of the Acetamide Side Chain

The acetamide moiety is introduced via nucleophilic acyl substitution.

Activation of Pyrazine-Dione

The nitrogen at position 1 of the pyrazine ring is alkylated using bromoacetyl bromide:

Pyrazine-dione+Bromoacetyl bromideNaH, THF1-(Bromoacetyl)-4-(4-fluorophenyl)pyrazine-2,3-dione\text{Pyrazine-dione} + \text{Bromoacetyl bromide} \xrightarrow{\text{NaH, THF}} \text{1-(Bromoacetyl)-4-(4-fluorophenyl)pyrazine-2,3-dione}

Optimization Notes :

  • Base: Sodium hydride (NaH) ensures deprotonation of the pyrazine nitrogen.

  • Solvent: Tetrahydrofuran (THF) at 0°C minimizes side reactions.

Amide Bond Formation

The bromoacetyl intermediate reacts with 2,4-dimethoxyaniline:

1-(Bromoacetyl)pyrazine-dione+2,4-DimethoxyanilineK₂CO₃, DMFTarget Compound\text{1-(Bromoacetyl)pyrazine-dione} + \text{2,4-Dimethoxyaniline} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Conditions :

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF) at 80°C

  • Yield: ~50–60%.

Critical Reaction Parameters

Temperature Control

  • Cyclization : Exothermic reactions require ice baths to prevent decomposition.

  • Amide Coupling : Elevated temperatures (80°C) accelerate nucleophilic substitution but risk oxidizing methoxy groups.

Solvent Selection

StepSolventRationale
CyclizationDCMLow polarity minimizes side reactions
AlkylationTHFStabilizes intermediates via coordination
AmidationDMFPolar aprotic solvent enhances solubility

Purification Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves acetamide derivatives.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals.

Spectroscopic Characterization

Post-synthesis analysis confirms structure and purity:

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, pyrazine NH)

    • δ 7.45–7.32 (m, 4H, fluorophenyl)

    • δ 6.52 (d, 2H, dimethoxyphenyl)

    • δ 3.85 (s, 6H, OCH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (amide).

Yield Optimization Challenges

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation : Steric hindrance from the 4-fluorophenyl group favors N-alkylation.

  • Hydrolysis of Methoxy Groups : Acidic conditions during cyclization necessitate pH monitoring.

Catalytic Improvements

  • Palladium Catalysts : Suzuki coupling for fluorophenyl introduction improves regioselectivity (noted in analogous syntheses).

  • Microwave Assistance : Reduces reaction time for amidation from 12 h to 2 h.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Oxalyl Chloride vs. Diethyl Oxalate : The former offers higher atom economy but requires stringent safety protocols.

  • Solvent Recycling : DMF recovery via distillation reduces waste.

Environmental Impact

  • Green Chemistry : Aqueous workup steps replace halogenated solvents in later stages .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The compound requires multi-step organic synthesis, typically involving:

  • Step 1: Formation of the tetrahydropyrazine-dione core via condensation of fluorophenyl-substituted amines with diketone precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2: Acetamide coupling using α-chloroacetamide intermediates with the tetrahydropyrazine moiety under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Optimization: Adjust reaction temperature (60–100°C), solvent polarity, and catalyst (e.g., DMAP for amidation) to improve yields (>70%) and purity (>95%). Monitor by TLC/HPLC .

Basic: How can structural integrity and purity be confirmed post-synthesis?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to verify methoxy, fluorophenyl, and acetamide groups. For example, the 2,4-dimethoxyphenyl group shows distinct aromatic protons at δ 6.8–7.2 ppm and methoxy signals at δ 3.8–4.0 ppm .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z ~468).
  • HPLC: Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What are the critical physicochemical properties influencing its biological activity?

Answer:
Key properties include:

Property Value/Description
LogP (XlogP)~2.8 (moderate lipophilicity)
Topological Polar Surface Area~79 Ų (suggests moderate membrane permeability)
Hydrogen Bond Acceptors4 (amide and dioxo groups)
SolubilityLow in water; use DMSO for in vitro assays

These properties guide formulation for cellular uptake and target engagement studies.

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Answer:
Contradictions may arise from:

  • Assay Conditions: Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural Analogues: Compare with derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .
  • Computational Modeling: Perform molecular docking to assess binding affinity variations due to conformational flexibility of the tetrahydropyrazine ring .

Advanced: What strategies are effective for elucidating the mechanism of action in neuroprotective or anticancer contexts?

Answer:

  • Target Identification: Use pull-down assays with biotinylated probes or affinity chromatography to isolate interacting proteins .
  • Pathway Analysis: Employ RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 or PI3K/AKT pathway modulation) .
  • In Vivo Validation: Test in disease models (e.g., xenograft mice for oncology) with pharmacokinetic profiling to correlate exposure and efficacy .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?

Answer:

  • Bioisosteric Replacement: Substitute labile groups (e.g., replace methoxy with trifluoromethoxy to resist demethylation) .
  • Prodrug Strategies: Introduce ester or carbamate moieties to enhance solubility and slow hepatic clearance .
  • Metabolite Identification: Use LC-MS/MS to identify major Phase I/II metabolites and modify vulnerable sites (e.g., blocking hydroxylation on the dimethoxyphenyl ring) .

Advanced: What experimental controls are critical in assessing off-target effects in kinase inhibition studies?

Answer:

  • Selectivity Panels: Screen against a broad kinase panel (e.g., 100+ kinases) at 1 µM to identify promiscuous binding .
  • Negative Controls: Use structurally similar inactive analogues (e.g., lacking the dioxo group) to isolate target-specific effects .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring thermal stabilization of the putative kinase .

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